molecular formula C15H22N2O3 B14711009 N,N-Diethyl-2-hydroxy-2-phenylglutaramide CAS No. 22742-71-8

N,N-Diethyl-2-hydroxy-2-phenylglutaramide

Cat. No.: B14711009
CAS No.: 22742-71-8
M. Wt: 278.35 g/mol
InChI Key: NODIQSGVOONMED-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-hydroxy-2-phenylglutaramide is an organic compound with a complex structure that includes both amide and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-hydroxy-2-phenylglutaramide typically involves the condensation of mandelic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-hydroxy-2-phenylglutaramide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N,N-Diethyl-2-hydroxy-2-phenylglutaramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-hydroxy-2-phenylglutaramide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2-hydroxy-2-phenylglutaramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

22742-71-8

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N,N-diethyl-2-hydroxy-2-phenylpentanediamide

InChI

InChI=1S/C15H22N2O3/c1-3-17(4-2)14(19)15(20,11-10-13(16)18)12-8-6-5-7-9-12/h5-9,20H,3-4,10-11H2,1-2H3,(H2,16,18)

InChI Key

NODIQSGVOONMED-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(CCC(=O)N)(C1=CC=CC=C1)O

Origin of Product

United States

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